molecular formula C8H2BrF5O B3030999 6'-Bromo-2,2,2,2',3'-pentafluoroacetophenone CAS No. 1208076-48-5

6'-Bromo-2,2,2,2',3'-pentafluoroacetophenone

Cat. No. B3030999
CAS RN: 1208076-48-5
M. Wt: 289.00
InChI Key: JKNSBIVANGAQRU-UHFFFAOYSA-N
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Description

The compound "6'-Bromo-2,2,2,2',3'-pentafluoroacetophenone" is not directly mentioned in the provided papers. However, the papers do discuss related brominated and pentafluorinated compounds, which can provide insights into the chemical behavior and properties of similar compounds. Bromine and fluorine substitutions on aromatic compounds are known to significantly alter their chemical and physical properties, as well as their reactivity .

Synthesis Analysis

The synthesis of brominated and

Scientific Research Applications

Computational Study of Substitution Reactions

A computational study investigated the nucleophilic substitution reactions of imidazole with various 2-bromo-1-arylethanones, including derivatives similar to 6'-Bromo-2,2,2,2',3'-pentafluoroacetophenone. Density Functional Theory (DFT) calculations were performed to analyze the chemical species involved in these reactions, providing insights into the reactivity and stability of such compounds in nucleophilic substitution reactions (Erdogan & Erdoğan, 2019).

Microbial Reduction in the Presence of Surfactants

Research on the microbial reduction of ω-bromoacetophenone derivatives, including compounds structurally related to 6'-Bromo-2,2,2,2',3'-pentafluoroacetophenone, showed that these compounds can be reduced to their corresponding ethanol derivatives with high enantiomeric excesses under specific conditions. This study highlights the potential of using microbial biocatalysts for the reduction of complex organic compounds in an environmentally friendly manner (Goswami et al., 2000).

Photolabile Protecting Group for Aldehydes and Ketones

6'-Bromo-2,2,2,2',3'-pentafluoroacetophenone and related compounds have been explored as photolabile protecting groups for aldehydes and ketones. These compounds can be used under simulated physiological conditions, showcasing their potential in controlled release applications and in the development of light-responsive materials (Lu et al., 2003).

properties

IUPAC Name

1-(6-bromo-2,3-difluorophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF5O/c9-3-1-2-4(10)6(11)5(3)7(15)8(12,13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNSBIVANGAQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201211824
Record name 1-(6-Bromo-2,3-difluorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1208076-48-5
Record name 1-(6-Bromo-2,3-difluorophenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208076-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Bromo-2,3-difluorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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